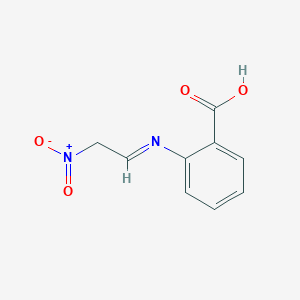

2-(2-nitroethylideneamino)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroethylideneamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUMNVLNDMQVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467498 | |

| Record name | 2-(2-nitroethylideneamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121845-92-9 | |

| Record name | 2-(2-nitroethylideneamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(2-nitroethylideneamino)benzoic Acid

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(2-nitroethylideneamino)benzoic acid, a Schiff base derived from 2-aminobenzoic acid. Schiff bases, characterized by their azomethine group (–C=N–), are a versatile class of compounds with significant applications in medicinal chemistry, catalysis, and material science.[1][2] This document outlines a robust synthetic methodology based on the acid-catalyzed condensation of 2-aminobenzoic acid with nitroethane. Furthermore, it establishes a rigorous, self-validating characterization workflow employing a suite of modern analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the synthesis and analytical validation of this and structurally related compounds.

Synthesis Methodology

The synthesis of this compound is achieved through the condensation reaction between the primary amine of 2-aminobenzoic acid and nitroethane. This reaction is characteristic of Schiff base formation, where the nucleophilic amine attacks the electrophilic carbon of the carbonyl or its equivalent, followed by dehydration to form the stable imine linkage.[3]

Rationale for Experimental Design

The chosen synthetic route is a direct condensation, which is favored for its atom economy and operational simplicity.[4]

-

Solvent Selection: Ethanol is selected as the reaction medium. It is an effective solvent for both the polar 2-aminobenzoic acid and nitroethane, and its boiling point is suitable for facilitating the reaction under reflux without requiring excessive temperatures that might degrade the product.

-

Catalysis: A catalytic amount of glacial acetic acid is employed. The acid protonates the nitro group's oxygen in the aci-nitro tautomer of nitroethane, increasing the electrophilicity of the carbon and accelerating the initial nucleophilic attack by the amine. It also facilitates the final dehydration step.[3]

-

Purification: Recrystallization from an ethanol/water mixture is a standard and effective method for purifying organic solids. It exploits the differential solubility of the product and impurities at high and low temperatures, yielding a product of high purity, which can be verified by a sharp melting point.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| 2-Aminobenzoic Acid (Anthranilic Acid) | Round-bottom flask (100 mL) |

| Nitroethane | Reflux condenser |

| Ethanol (Absolute) | Heating mantle with magnetic stirrer |

| Glacial Acetic Acid | Beakers and Erlenmeyer flasks |

| Deionized Water | Buchner funnel and filter flask |

| Anhydrous Calcium Chloride | Glass filter paper |

| Melting point apparatus |

Detailed Experimental Protocol

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-aminobenzoic acid (e.g., 5.0 g, 0.036 mol) in 40 mL of absolute ethanol with gentle warming and stirring.

-

Reactant Addition: To this solution, add nitroethane (e.g., 3.0 g, 0.040 mol) followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[3]

-

Reaction Under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, reduce the volume of the solvent to about half by simple distillation or rotary evaporation. Allow the concentrated solution to cool to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization.

-

Purification: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[5] Wash the crude product twice with a small amount of cold ethanol (5 mL) to remove soluble impurities.

-

Recrystallization: Purify the crude product by recrystallizing from a hot ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Reheat to obtain a clear solution, then allow it to cool slowly to room temperature and finally in an ice bath.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator over anhydrous calcium chloride to a constant weight.

Reaction Scheme

The overall synthesis can be visualized as a condensation reaction.

Caption: The integrated workflow from synthesis to characterization.

Safety and Handling Precautions

Proper safety protocols must be strictly followed throughout the experimental process.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. [6][7]* 2-Aminobenzoic Acid (Anthranilic Acid): May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact. [8]* Nitroethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. It should be handled with care, away from heat and open flames. [9]* Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

This guide details a reproducible and verifiable methodology for the synthesis of this compound. The protocol is grounded in the fundamental principles of organic condensation reactions. The subsequent characterization cascade, employing FT-IR, NMR, and mass spectrometry, provides a robust framework for confirming the molecular structure and ensuring the purity of the final product. This comprehensive approach ensures a high degree of scientific integrity and provides a solid foundation for further research and application development involving this class of compounds.

References

-

Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available at: [Link]

-

Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry. Available at: [Link]

-

Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Spectral Characterization and Biological Evaluation of Cu(II) Complexes with Schiff Bases Derived from 2-Aminobenzoic Acid. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis, Structural Characterization and Antimicrobial Potency of Anthranilic Acid Based Mn(II) Schiff Base Complex. Chemistry Research Journal. Available at: [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Hindawi. Available at: [Link]

-

Synthesis and physicochemical study on Ni(II) complex of Schiff base derived from 4-methoxybenzaldehyde and o-aminobenzoic acid. Journal of Materials and Environmental Science. Available at: [Link]

-

Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

-

Techniques for characterization of Schiff bases. ResearchGate. Available at: [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

2-(2-Nitro-ethylideneamino)benzoic Acid. Pharmaffiliates. Available at: [Link]

Sources

- 1. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrj.org [chemrj.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Documents [merckmillipore.com]

An In-depth Technical Guide to the Chemical Properties of 2-(2-nitroethylideneamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties of 2-(2-nitroethylideneamino)benzoic acid. Drawing upon established principles of organic chemistry and spectroscopic analysis of analogous structures, this document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related Schiff base compounds.

Introduction and Molecular Overview

This compound, with the CAS Number 121845-92-9, is a Schiff base derived from the condensation of 2-aminobenzoic acid (anthranilic acid) and a nitro-containing aldehyde.[1] Its structure incorporates three key functional groups: a carboxylic acid, an imine (azomethine), and a nitro group, all of which contribute to its unique chemical characteristics and reactivity profile. The presence of these functionalities on an aromatic scaffold suggests potential applications in medicinal chemistry and materials science, areas where Schiff bases are widely explored for their diverse biological activities and coordination properties.[2]

The systematic IUPAC name for this compound is (E)-2-((2-nitroethylidene)amino)benzoic acid, indicating the stereochemistry around the carbon-nitrogen double bond.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation reaction of 2-aminobenzoic acid and 2-nitroacetaldehyde. This reaction is a classic example of Schiff base formation, which involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Dissolve equimolar amounts of 2-aminobenzoic acid and 2-nitroacetaldehyde in a suitable solvent, such as ethanol or methanol. The use of a slight excess of the aldehyde can help drive the reaction to completion.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Catalysis (Optional): A catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the dehydration step.[3]

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product as a yellow solid.[1]

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are dictated by its molecular structure. The presence of both a polar carboxylic acid group and a relatively nonpolar aromatic ring influences its solubility, while the nitro and imine groups contribute to its color and thermal stability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₉H₈N₂O₄ | Based on structural analysis.[1] |

| Molecular Weight | 208.17 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Yellow Solid | The extended conjugation involving the nitro group and the aromatic system is expected to result in absorption in the visible region.[1] |

| Melting Point | Not experimentally determined. Expected to be a solid with a defined melting point. | Schiff bases are generally crystalline solids. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | The carboxylic acid group imparts some water solubility, but the larger organic scaffold limits it. Good solubility is expected in polar aprotic and protic organic solvents. |

| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. | The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the imine and nitro groups may slightly increase the acidity. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. The following sections detail the expected spectroscopic signatures based on the analysis of its functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the presence of the principal functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~3300-2500 | O-H stretch (carboxylic acid) | Broad band, indicative of hydrogen bonding.[4] |

| ~1700-1680 | C=O stretch (carboxylic acid) | Strong, sharp peak.[4] |

| ~1640-1620 | C=N stretch (imine) | Medium to strong intensity peak. |

| ~1550-1500 & ~1350-1300 | N-O asymmetric & symmetric stretch (nitro group) | Two strong peaks. |

| ~1600 & ~1475 | C=C stretch (aromatic ring) | Medium intensity peaks. |

| ~1320-1210 | C-O stretch (carboxylic acid) | Medium intensity peak.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic, imine, and aliphatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~13.0 | Singlet (broad) | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |

| ~8.5 | Triplet | -N=CH- | The azomethine proton is deshielded due to the electronegativity of the nitrogen and the double bond. |

| ~7.0-8.0 | Multiplet | Aromatic protons | The protons on the benzoic acid ring will appear in the aromatic region, with their specific shifts and coupling patterns depending on the electronic effects of the substituents. |

| ~4.0 | Doublet | =CH-CH₂-NO₂ | The methylene protons adjacent to the nitro group will be deshielded. |

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | -COOH | The carboxylic acid carbon is highly deshielded.[2] |

| ~160 | -N=CH- | The imine carbon is also significantly deshielded.[2] |

| ~115-150 | Aromatic carbons | The six aromatic carbons will appear in this region. |

| ~75 | -CH₂-NO₂ | The carbon attached to the nitro group will be deshielded. |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or DMSO, will reveal electronic transitions within the molecule.

Table 5: Predicted UV-Vis Absorption Bands

| Wavelength (λmax, nm) | Electronic Transition | Rationale |

| ~280-290 | π → π | Associated with the aromatic rings and the C=N and C=O groups.[5] |

| ~350-400 | n → π | Involving the non-bonding electrons on the nitrogen of the imine and the oxygens of the nitro and carboxyl groups.[5] |

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups.

Caption: A logical diagram illustrating the key reactive sites and potential transformations of the molecule.

Reactions at the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst.

-

Amidation: Reaction with an amine, typically in the presence of a coupling agent, will form the corresponding amide.

Reactions at the Imine Group

-

Hydrolysis: The imine bond is susceptible to hydrolysis, particularly under acidic conditions, which will cleave the molecule back to 2-aminobenzoic acid and 2-nitroacetaldehyde.[6]

-

Reduction: The imine can be reduced to a secondary amine using reducing agents such as sodium borohydride (NaBH₄).

Reactions Involving the Nitro Group

-

Reduction: The nitro group can be reduced to a primary amine. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl).[7]

-

Michael Addition: The α,β-unsaturated nature of the nitroethylidene moiety makes the β-carbon susceptible to nucleophilic attack in a Michael addition reaction.[8]

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest several areas of potential utility:

-

Pharmaceutical Scaffolds: Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The presence of the nitro group can also influence biological activity.

-

Coordination Chemistry: The imine nitrogen and the carboxylic acid group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal complexes with interesting catalytic or material properties.

-

Synthetic Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules through reactions at its various functional groups.[1]

Conclusion

This compound is a multifaceted molecule whose chemical properties are a composite of its constituent functional groups. This guide has provided a detailed, albeit largely predictive, overview of its synthesis, physicochemical characteristics, spectroscopic signatures, and reactivity. It is intended to serve as a valuable resource for scientists and researchers, facilitating further investigation and application of this and related compounds. Experimental validation of the predicted properties is a necessary next step in fully elucidating the chemical nature of this intriguing Schiff base.

References

-

Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. [Link]

-

Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. RJPT. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Oriental Journal of Chemistry. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. National Center for Biotechnology Information. [Link]

-

CAS No : 121845-92-9 | Product Name : 2-(2-Nitro-ethylideneamino)benzoic Acid. Pharmaffiliates. [Link]

-

Synthesis of 2-Aminobenzoic Acid Metal ( II ) Complexes by Schiff Base Hydrolysis and the Antimicrobial Potency Studies. Semantic Scholar. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

-

Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]

-

Benzoic acid derivatives. Target Analysis. [Link]

-

Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]

-

Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. MDPI. [Link]

-

Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. IntechOpen. [Link]

-

Benzoic acid, 2-amino-. NIST WebBook. [Link]

-

m-NITROBENZOIC ACID. Organic Syntheses. [Link]

-

Benzoic acid, 2-(methylamino)-. NIST WebBook. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Benzoic acid, 2-nitro-. NIST WebBook. [Link]

-

2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate. [Link]

-

Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]

-

Experimental and theoretical study on benzoic acid derivatives. ResearchGate. [Link]

-

2-Nitrobenzoic acid | C7H5NO4. PubChem. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR spectrum [chemicalbook.com]

- 6. Benzoic acid, 2-nitro- [webbook.nist.gov]

- 7. 121845-92-9 CAS MSDS (Benzoic acid, 2-[(2-nitroethylidene)amino]- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(2-Nitroethylideneamino)benzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 2-(2-nitroethylideneamino)benzoic acid, a Schiff base derived from anthranilic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide employs a predictive approach grounded in the well-established spectroscopic principles of its constituent functional groups and data from analogous structures. Each section offers detailed, step-by-step protocols, an in-depth interpretation of predicted spectral data, and the scientific rationale behind the experimental choices, ensuring a robust framework for the analysis of this and similar compounds.

Introduction and Molecular Structure

This compound (CAS 121845-92-9) is a Schiff base synthesized from the condensation of 2-aminobenzoic acid (anthranilic acid) and nitroacetaldehyde.[1] Its structure integrates an ortho-substituted benzoic acid, an imine (azomethine) linkage, and a nitroalkene moiety. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, making its thorough characterization essential. Spectroscopic analysis provides the definitive structural elucidation and purity assessment necessary for any further investigation.

Molecular Formula: C₉H₈N₂O₄

Molecular Weight: 208.17 g/mol

Predicted Structure:

Caption: Proposed synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Rationale for Experimental Choices: A deuterated polar aprotic solvent like DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid without proton exchange, allowing for the observation of the acidic proton. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the imine and vinyl protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 13.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be significantly deshielded and will appear as a broad singlet. [2] |

| ~8.5 - 8.8 | Doublet | 1H | -N=CH- | The imine proton is deshielded by the electronegative nitrogen and the conjugated system, appearing as a doublet due to coupling with the adjacent vinyl proton. [3] |

| ~8.0 - 8.2 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~7.6 - 7.8 | Triplet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |

| ~7.2 - 7.4 | Triplet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid group. |

| ~7.0 - 7.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the imine group. |

| ~6.8 - 7.0 | Doublet | 1H | =CH-NO₂ | The vinyl proton is deshielded by the electron-withdrawing nitro group and coupled to the imine proton. |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the FID with an appropriate line broadening factor and phase correction. Integrate the signals and reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: The same solvent and instrument as for ¹H NMR can be used. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon environment.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The spectrum will show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. [3] |

| ~161.0 | -N=CH- | The imine carbon is also significantly deshielded. [3] |

| ~150.0 | Ar-C (C-N) | The aromatic carbon attached to the imine nitrogen. |

| ~140.0 | =CH-NO₂ | The vinyl carbon attached to the nitro group is deshielded. |

| ~134.0 | Ar-CH | Aromatic CH carbon. |

| ~131.0 | Ar-CH | Aromatic CH carbon. |

| ~120.0 | Ar-CH | Aromatic CH carbon. |

| ~118.0 | Ar-C (C-COOH) | The aromatic carbon attached to the carboxylic acid. |

| ~115.0 | Ar-CH | Aromatic CH carbon. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Data Acquisition: Perform a proton-decoupled ¹³C NMR experiment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. Alternatively, the KBr pellet method can be used for solid samples.

Predicted Key FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. [4] |

| ~3100 - 3000 | C-H stretch | Aromatic | Characteristic C-H stretching of the benzene ring. |

| ~1700 - 1680 | C=O stretch | Carboxylic Acid | Strong absorption typical for the carbonyl group in an aromatic carboxylic acid. [4] |

| ~1630 - 1610 | C=N stretch | Imine (Schiff Base) | A key diagnostic peak for the formation of the Schiff base. [1] |

| ~1600, ~1475 | C=C stretch | Aromatic | Vibrations of the benzene ring. |

| ~1550, ~1350 | N-O asymmetric & symmetric stretch | Nitro Group | Two strong bands characteristic of the nitro group. [5] |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid | Stretching vibration of the C-O single bond. |

Experimental Protocol (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for the presence of the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale for Experimental Choices: A polar protic solvent like ethanol is suitable for dissolving the compound and is transparent in the relevant UV region.

Predicted UV-Vis Absorption: The molecule contains multiple chromophores, including the benzene ring, the imine group, and the nitro group, which form an extended conjugated system. This is expected to result in strong UV absorption.

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~230 - 250 | π → π | Benzenoid system |

| ~270 - 290 | π → π | Extended conjugation (Aromatic ring and imine) |

| ~320 - 350 | n → π* / π → π* | Extended conjugation involving the nitro group |

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in ethanol (e.g., 10⁻⁵ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Use ethanol as the blank. Scan the sample solution over a wavelength range of approximately 200-600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, relatively non-volatile molecules like carboxylic acids, and it can be performed in both positive and negative ion modes.

Predicted Fragmentation Pattern (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the parent ion. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Predicted Fragments:

| m/z (Predicted) | Ion Formula | Mode | Loss |

| 209 | [C₉H₉N₂O₄]⁺ | ESI+ | [M+H]⁺ |

| 207 | [C₉H₇N₂O₄]⁻ | ESI- | [M-H]⁻ |

| 163 | [C₈H₇N₂O₂]⁻ | ESI- | [M-H-CO₂]⁻ |

| 162 | [C₉H₈N]⁺ | ESI+ | [M+H-NO₂]⁺ |

| 149 | [C₈H₇NO₂]⁺ | ESI+ | [M+H-CO₂-H₂O]⁺ |

Experimental Protocol (LC-MS with ESI):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.

-

LC Method: Employ a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

-

MS Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles and data from analogous compounds, we have constructed a robust framework for its characterization using ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry. The provided protocols and interpretations serve as a valuable resource for researchers, enabling the confident identification and structural elucidation of this and structurally related molecules. The self-validating nature of these combined techniques ensures a high degree of confidence in the assigned structure, even in the absence of previously published data.

References

-

Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. National Institutes of Health. Available at: [Link]

-

Synthesis, Structural Characterization and Antimicrobial Potency of Anthranilic Acid Based Mn(II) Schiff Base Complex. Chemistry Research Journal. Available at: [Link]

-

Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". The Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information for "A general and efficient method for the synthesis of carboxylic acids from aldehydes". The Royal Society of Chemistry. Available at: [Link]

-

Structural, Characterization, and Biological Activity of Novel Schiff Base Ligand Derived from Pyridoxal with 2-Aminobenzothazol and Its Complexes. Chemical Methodologies. Available at: [Link]

-

Synthesis and Characterization of Schiff Base m-nitro aniline and their complexes. International Science Community Association. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Medicinal and Medical Chemistry. Available at: [Link]

-

Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation. ResearchGate. Available at: [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]

-

Synthesis, Spectral and Biochemical Studies of New Complexes of Mixed Ligand Schiff Base and Anthranilic Acid. Oriental Journal of Chemistry. Available at: [Link]

-

A Comprehensive Review on Anthranilic acid-derived Schiff bases and their Metal Chelates: Structures and Applications. Journal of the Indian Chemical Society. Available at: [Link]

-

2-Nitrobenzoic acid. PubChem. Available at: [Link]

-

Benzoic acid. Human Metabolome Database. Available at: [Link]

-

Benzoic acid, 2-nitro-. NIST WebBook. Available at: [Link]

-

Benzoic acid, 2-amino-. NIST WebBook. Available at: [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic, Characterization and Biological Activities of Schiff Base Ligand and Metal Complexes of Some Metal (II) Salts with Anthranilic Acid. Digital Repository. Available at: [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]

-

2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

2-Amino-benzoic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. Available at: [Link]

-

Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Available at: [Link]

-

Transient UV-Vis absorption spectra of benzoic acid in acetonitrile... ResearchGate. Available at: [Link]

-

Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Available at: [Link]

Sources

- 1. chemrj.org [chemrj.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Quantum Chemical Blueprint: A Technical Guide to 2-(2-nitroethylideneamino)benzoic Acid

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 2-(2-nitroethylideneamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for in silico characterization of similar organic molecules. We will delve into the theoretical underpinnings of our chosen computational methods, provide detailed, step-by-step protocols for their implementation, and offer insights into the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating and are grounded in established best practices within the computational chemistry community.

Introduction: The Scientific Rationale

This compound is a Schiff base derived from 2-aminobenzoic acid and nitroacetaldehyde. The presence of the electron-withdrawing nitro group (NO2) and the carboxylic acid moiety (-COOH) on an aromatic scaffold suggests a rich electronic landscape ripe for exploration.[1][2] Such molecules are often investigated for their potential biological activities and material properties.[3][4][5] Quantum chemical calculations offer a powerful, non-invasive means to elucidate the structural, electronic, and spectroscopic properties of this molecule, providing insights that can guide synthetic efforts and experimental design.[6][7]

This guide will focus on a suite of standard quantum chemical calculations to build a comprehensive profile of the title compound. We will begin with geometry optimization to determine the most stable three-dimensional structure. This will be followed by frequency analysis to confirm the nature of the optimized geometry and to predict its vibrational spectrum. We will then explore the molecule's electronic properties through Frontier Molecular Orbital (FMO) analysis and map its electrostatic potential to identify regions of electrophilicity and nucleophilicity.

Theoretical Framework and Method Selection

The choice of a computational method and basis set is a critical decision that balances accuracy with computational cost.[8][9] For a molecule like this compound, which contains polar functional groups and a conjugated system, Density Functional Theory (DFT) offers an excellent compromise.[10][11]

Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction.[7] This approach has been shown to provide accurate results for a wide range of organic molecules.[12] We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional for our calculations. B3LYP is a widely used and well-benchmarked functional that often yields reliable geometries and electronic properties for organic compounds.[10]

Basis Set Selection

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set directly impacts the accuracy of the calculation.[8][13] We will employ the 6-311++G(d,p) basis set. This is a triple-zeta split-valence basis set that provides a flexible description of the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for a more accurate representation of bonding environments.[10]

Computational Workflow

The following sections detail the step-by-step protocols for the quantum chemical calculations performed on this compound. These calculations can be performed using a variety of quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[14][15][16][17][18]

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Nitro‐functionalized Bis‐Schiff Bases: Synthesis, Structural Characterization, Antimicrobial, DFT, In‐silico ADME/T and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. comporgchem.com [comporgchem.com]

- 12. Could Someone Give me Advice on Optimizing Basis Set Selection for Calculating Reaction Energies? - Psi4 – Open-Source Quantum Chemistry [forum.psicode.org]

- 13. arxiv.org [arxiv.org]

- 14. Vibrational frequencies - ORCA 5.0 tutorials [faccts.de]

- 15. ORCA Input Library - Vibrational Frequencies & Thermochemistry [sites.google.com]

- 16. m.youtube.com [m.youtube.com]

- 17. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 18. m.youtube.com [m.youtube.com]

Solvatochromic behavior of nitro-containing Schiff bases

An In-depth Technical Guide to the Solvatochromic Behavior of Nitro-Containing Schiff Bases

Executive Summary

This technical guide provides a comprehensive exploration of the principles, synthesis, experimental analysis, and applications of nitro-containing Schiff bases as potent solvatochromic probes. These molecules, characterized by an intramolecular charge-transfer (ICT) mechanism, exhibit remarkable changes in their UV-Visible and fluorescence spectra in response to solvent polarity. The presence of a strong electron-withdrawing nitro group is fundamental to their pronounced solvatochromic shifts. This document details the causality behind experimental design, offers validated protocols for spectroscopic analysis, and presents the underlying theory governing these phenomena. It is intended to serve as an authoritative resource for researchers leveraging solvatochromism for applications ranging from chemical sensing to biological imaging.

Fundamental Principles of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes when dissolved in different solvents.[1] This change is a direct consequence of differential solvation of the solute's electronic ground state and excited state.[1][2] The solvent's polarity, dielectric constant, and hydrogen bonding capacity are the most critical properties influencing these interactions.[1] This leads to a change in the energy gap between the ground and excited states, which is observed as a shift in the position, and sometimes the intensity, of absorption or emission spectral bands.[1]

There are two primary types of solvatochromism:

-

Positive Solvatochromism : This is observed as a bathochromic shift (a shift to longer wavelengths, or a "red shift") in the absorption spectrum as the solvent polarity increases.[1] This typically occurs when the excited state of the molecule is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy required for the electronic transition.[3]

-

Negative Solvatochromism : This corresponds to a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") with increasing solvent polarity.[1] This arises when the ground state is significantly more polar than the excited state. In this case, polar solvents preferentially stabilize the ground state, increasing the energy gap for the transition.[2]

These shifts are governed by a combination of nonspecific interactions (dipole-dipole forces) and specific interactions (such as hydrogen bonding).[4] Understanding these forces is key to interpreting the spectral data accurately.

The Role of Nitro-Containing Schiff Bases as Solvatochromic Probes

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are versatile molecules in coordination chemistry and material science.[5][6] When functionalized with electron-donating (D) and electron-accepting (A) groups, they can form a "push-pull" system capable of intramolecular charge transfer (ICT).[7][8]

Nitro-containing Schiff bases are exemplary solvatochromic probes for several reasons:

-

Strong Electron-Withdrawing Group : The nitro group (-NO₂) is a powerful electron acceptor. This feature is critical for creating a significant dipole moment in the molecule, especially upon electronic excitation.[7][9]

-

Intramolecular Charge Transfer (ICT) : In a typical design, an electron-donating group (like a hydroxyl or methoxy-substituted phenyl ring) is linked via the conjugated imine bridge to a phenyl ring bearing a nitro group. Upon absorption of light, an electron is promoted from a highest occupied molecular orbital (HOMO), primarily localized on the donor part, to a lowest unoccupied molecular orbital (LUMO) centered on the acceptor part. This ICT leads to a highly polar excited state.[3][10]

-

Tunable Properties : The synthesis is often a straightforward condensation reaction, allowing for facile structural modifications to tune the electronic and, consequently, the solvatochromic properties.[5][11]

The pronounced difference in dipole moment between the ground and the ICT excited state makes these molecules highly sensitive to the surrounding solvent's polarity, resulting in strong positive solvatochromism.[7]

Synthesis and Characterization of Nitro-Schiff Bases

The synthesis of Schiff bases is most commonly achieved through the condensation of a primary amine with an active carbonyl compound.[5][11] This method is efficient and allows for a wide variety of structures to be produced.

Experimental Protocol: Synthesis of a Representative Nitro-Schiff Base

This protocol describes the synthesis of (E)-2-methoxy-4-(((4-nitrophenyl)imino)methyl)phenol, a typical ICT-based Schiff base.

Materials:

-

4-nitroaniline

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Reactant Dissolution: Dissolve 1.0 equivalent of 4-nitroaniline in a minimal amount of hot ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Aldehyde Addition: In a separate beaker, dissolve 1.0 equivalent of o-vanillin in hot ethanol. Add this solution dropwise to the stirring 4-nitroaniline solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the imine formation.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the brightly colored Schiff base product is often visually apparent.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified product in a vacuum desiccator. The resulting solid should be a brightly colored, crystalline powder.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as FT-IR (to confirm the C=N imine stretch, typically around 1610-1630 cm⁻¹), ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][12]

Diagram: Synthesis Workflow```dot

Caption: Experimental workflow for investigating solvatochromic behavior.

Data Presentation and Analysis

The collected λmax values are tabulated and often plotted against a known solvent polarity scale, such as the Reichardt's Dye ET(30) scale, to establish a correlation. A linear relationship indicates that the solvatochromic response is primarily due to general solvent effects.

Table 1: Representative Solvatochromic Data for a Nitro-Schiff Base

| Solvent | Dielectric Constant (ε) | Reichardt's ET(30) (kcal/mol) | λmax (nm) |

| Toluene | 2.4 | 33.9 | 415 |

| Chloroform | 4.8 | 39.1 | 430 |

| Acetone | 20.7 | 42.2 | 455 |

| Ethanol | 24.6 | 51.9 | 480 |

| Acetonitrile | 37.5 | 45.6 | 468 |

| DMSO | 46.7 | 45.1 | 475 |

| Water | 80.1 | 63.1 | 510 |

Note: The data presented are illustrative and represent a typical positive solvatochromic trend.

Advanced Concepts and Applications

Fluorescence Solvatochromism

Many nitro-containing Schiff bases are also fluorescent, and their emission spectra can be even more sensitive to the solvent environment than their absorption spectra. [13]This is because the molecule's dipole moment can change significantly upon relaxation from the Franck-Condon excited state to a more stable, solvated excited state before emission occurs. The difference between the absorption and emission maxima (the Stokes shift) often increases with solvent polarity, providing another dimension of analysis. However, many nitro-aromatic compounds are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways like intersystem crossing. [9][13]

Reversal in Solvatochromism

Under certain structural and environmental conditions, a "reversal" in solvatochromism can be observed. For instance, in some phenolate-based Schiff bases, the addition of a small amount of a highly polar protic solvent (like water) to a less polar solvent can cause an unexpectedly large bathochromic shift after an initial hypsochromic trend. [4]This is often attributed to a complex interplay of specific hydrogen bonding interactions that override the general polarity effects. [4]

Applications

The sensitivity of these compounds to their local environment makes them valuable in various fields:

-

Chemical Sensors: They can be used to determine the polarity of unknown media or detect the presence of specific analytes that alter the local environment. [1][7]* Molecular Switches: The distinct color change can be harnessed to create molecular-level switches that respond to external stimuli. [4]* Biological Probes: When conjugated to biomolecules, solvatochromic dyes can report on local changes in polarity or hydration, which is useful for studying protein folding, ligand binding, and membrane dynamics. [8][14]

Conclusion and Future Outlook

Nitro-containing Schiff bases are a powerful class of molecules for studying and applying the principles of solvatochromism. Their straightforward synthesis and highly sensitive intramolecular charge-transfer mechanism provide a robust platform for developing environment-sensitive probes. The ability to precisely measure their spectral shifts in response to solvent changes offers a window into the complex world of solute-solvent interactions.

Future research is directed towards designing probes with enhanced quantum yields for more sensitive fluorescence applications, developing systems that respond to multiple stimuli, and integrating these molecules into advanced materials and biological assays for real-time monitoring of complex chemical and biological processes.

References

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.).

- Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. (2012).

- The electronic structure, solvatochromism, and electric dipole moments of new Schiff base derivatives using absorbance and fluorescence spectra. (2018).

- Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. (n.d.).

- Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.).

- Fluorescence chemosensor for anion recognition, solvatochromism and protein binding studies based on Schiff- base deriv

- Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. (2025).

- Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments. (2025).

- Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (n.d.). RSC Publishing.

- Synthesis, Characterization and Spectroscopic Investigation of a Novel Phenylhydrazone Schiff Base With Solv

- Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2025).

- Synthesizing of Some Schiff's Bases Derived from 2-nitro-1,4-phenylene diamine and Studying some of its Characteristics. (2025).

- UV-Vis spectra of the reagent in various organic solvents (3.3 × 10 -4 M). (n.d.).

- ULTRAVIOLET AND VISIBLE ABSORPTION ANDSPECTRAL SHIFTS OF SOME SCHIFF BASES DERIVED

- Solv

- Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applic

- Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis Online.

- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Unknown Source.

- Principles and Applications of Solvatochromism. (2025).

- Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.).

Sources

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjsir.org [pjsir.org]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Thermal Stability Analysis of 2-(2-Nitroethylideneamino)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-(2-nitroethylideneamino)benzoic acid, a Schiff base derivative of anthranilic acid. Given its structural motifs—a nitro group, an imine linkage, and a carboxylic acid—a thorough understanding of its behavior under thermal stress is paramount for safe handling, processing, and formulation in drug development. This document details the core principles and methodologies for thermal analysis, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It offers field-proven insights into experimental design, data interpretation, and the prediction of decomposition pathways, ensuring scientific integrity and operational safety.

Introduction: The Criticality of Thermal Stability Profiling

This compound is an organic compound noted for its potential applications in organic synthesis and pharmaceutical development.[1] Its structure, a conjugate of anthranilic acid and a nitro-containing aldehyde, presents a unique combination of functional groups that influence its physicochemical properties, including its thermal stability.

The presence of a nitro group is a significant structural alert for potential energetic decomposition.[2] Organic nitro compounds can decompose exothermically, and in some cases, violently or explosively, at elevated temperatures.[2] Furthermore, the carboxylic acid moiety can undergo decarboxylation, while the Schiff base (imine) linkage can be susceptible to hydrolysis or thermal cleavage.[3][4][5]

Therefore, a robust thermal stability analysis is not merely a regulatory checkbox but a foundational pillar of process safety and product development. It informs critical parameters for:

-

Safe Handling and Storage: Defining maximum temperature limits to prevent runaway reactions.

-

Manufacturing Processes: Optimizing drying, milling, and formulation conditions to avoid degradation.[6]

-

Purity and Stability: Identifying potential degradation products and establishing the shelf-life of active pharmaceutical ingredients (APIs).[7]

This guide will walk through the theoretical and practical aspects of conducting a definitive thermal analysis of this compound.

Core Analytical Techniques: TGA and DSC

The cornerstone of thermal analysis lies in two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is indispensable for identifying decomposition temperatures, quantifying mass loss associated with specific events (e.g., desolvation, decomposition), and analyzing material composition.[7][9]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[10] It detects thermal events such as melting, crystallization, glass transitions, and exothermic decompositions, providing crucial energetic information that TGA alone cannot.[11][12]

The combined application of TGA and DSC provides a comprehensive thermal profile, correlating mass loss events with their energetic signatures (endothermic or exothermic).

Experimental Design & Protocols

Accuracy in thermal analysis is contingent upon meticulous experimental design. The following protocols are grounded in established best practices.[9][10][13]

General Sample Preparation

-

Ensure the sample of this compound is homogenous and representative of the batch.

-

Lightly grind the sample to a fine powder to ensure uniform heat transfer. Avoid aggressive grinding that could induce polymorphic changes or degradation.

-

Dry the sample under vacuum at a mild temperature (e.g., 40-50 °C) to remove residual solvents, which could interfere with the analysis of the compound's intrinsic stability.

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a dynamic TGA experiment, where the sample is heated at a constant rate.[7][8]

Objective: To determine the onset temperature of decomposition and quantify mass loss stages.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument's mass and temperature sensors according to the manufacturer's guidelines.

-

Crucible Selection: Tare an appropriate crucible, typically alumina (Al₂O₃), which is inert at high temperatures.[9]

-

Sample Weighing: Place approximately 5-10 mg of the prepared sample into the crucible.[14][15] A smaller sample size minimizes thermal gradients.

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 30-50 mL/min to provide an inert atmosphere, preventing oxidative side reactions.[15][16]

-

Temperature Program:

-

Data Acquisition: Record the sample mass as a function of temperature. Plot the results as percent mass loss vs. temperature. The first derivative of this curve (DTG) helps pinpoint the temperatures of maximum mass loss rates.[7]

Protocol: Differential Scanning Calorimetry (DSC)

This protocol is designed to identify melting points and the energetic nature of decomposition.

Objective: To measure the melting point, enthalpy of fusion, and the onset and enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[10]

-

Crucible Selection: Weigh 2-5 mg of the prepared sample into a Tzero aluminum pan.[10]

-

Encapsulation: Crimp the pan with a lid. For volatile or potentially energetic decompositions, use a hermetically sealed pan with a pinhole to allow for the controlled release of evolved gases.[12]

-

Reference: Place an empty, sealed aluminum pan in the reference position.[10]

-

Atmosphere: Maintain a nitrogen purge at 50 mL/min.[12]

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Heat the sample from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature. By convention, endothermic events (like melting) are shown as upward peaks, and exothermic events (like decomposition) are downward peaks.

Data Interpretation and Expected Results

While specific data for this compound is not widely published, we can predict its thermal behavior based on its structural components.

Predicted TGA-DSC Profile

-

Initial Region (30-150 °C): No significant mass loss is expected unless residual solvent or moisture is present. The DSC may show a sharp endothermic peak corresponding to the melting point. Anthranilic acid itself melts around 146-148 °C.[6]

-

Decomposition Onset (150-250 °C): The thermal decomposition of nitroaromatic compounds can begin in this range.[17][18] The TGA curve will show the onset of a significant mass loss. The corresponding DSC curve is expected to show a large, sharp exothermic peak, indicating an energetic decomposition event, a characteristic of many nitro compounds.[2]

-

Major Decomposition Stages: The decomposition may occur in multiple steps.

-

Decarboxylation: The loss of CO₂ (44 g/mol ) from the benzoic acid moiety is a likely initial step.[4][5]

-

Nitro Group Decomposition: The C-NO₂ bond cleavage is a key step in the decomposition of nitroaromatics, often leading to the release of NO₂ or NO.[19]

-

Imine Bond Cleavage: The C=N bond of the Schiff base may also cleave at high temperatures.

-

Quantitative Data Summary (Hypothetical)

The following table summarizes the type of quantitative data that would be extracted from the TGA and DSC analyses.

| Parameter | Analytical Technique | Expected Value/Observation | Significance |

| Melting Point (Tₘ) | DSC | ~140-160 °C | Indicates purity and solid-state form. |

| Enthalpy of Fusion (ΔHբ) | DSC | Endothermic Peak | Energy required to melt the solid. |

| Onset of Decomposition (Tₒ) | TGA/DSC | ~180-220 °C | Critical temperature for process safety. |

| Decomposition Peak (Tₘₐₓ) | TGA (DTG)/DSC | Sharp Exotherm | Temperature of maximum reaction rate. |

| Mass Loss (Stage 1) | TGA | Correlates to loss of CO₂ | Suggests decarboxylation pathway. |

| Mass Loss (Stage 2) | TGA | Correlates to loss of NO₂ | Suggests C-NO₂ bond scission. |

| Enthalpy of Decomposition (ΔHₔ) | DSC | Large Negative Value | Quantifies the energetic hazard. |

Mechanistic Considerations & Visualization

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is likely a complex process involving parallel and sequential reactions. A plausible primary pathway involves initial decarboxylation, followed by the fragmentation of the nitro-containing imine structure.

Experimental Workflow Diagram

The logical flow of a comprehensive thermal analysis study is visualized below.

Conclusion and Safety Recommendations

The thermal analysis of this compound is a critical exercise in ensuring chemical safety and process robustness. The combination of a nitro group and other thermally labile functionalities necessitates a cautious approach. Based on the principles outlined, the compound is expected to undergo an energetic exothermic decomposition at elevated temperatures.

Key Recommendations:

-

Process Temperature Limit: All manufacturing and handling steps should be maintained well below the determined onset of decomposition (Tₒ). A safety margin of at least 50 °C below Tₒ is advisable.

-

Atmosphere Control: Processing in an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidative side reactions that could lower the decomposition temperature.[6]

-

Scale-Up Caution: The energetic potential (ΔHₔ) must be carefully considered during process scale-up, as heat dissipation becomes more challenging in larger vessels.

This guide provides the scientific framework for a thorough investigation. The execution of these protocols will yield the empirical data necessary to handle, process, and formulate this compound safely and effectively.

References

- EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC).

- Protocol Thermogravimetric Analysis (TGA). EPFL.

- Gygax, R. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.

- A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific.

- Thermogravimetric Analysis (TGA). Bio-protocol.

- Differential Scanning Calorimetry experiments. Bio-protocol.

- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering.

- Thermogravimetric results of Schiff base metal complexes. ResearchGate.

- Experiment No. 4 TGA Analysis. Scribd.

- Investigation of thermal decomposition of nitrobenzene: An energetic material. ScienceDirect.

- Thermogravimetric Analysis.

- Synthesis, Characterization and Thermal Analysis (TGA and DSC) of Novel Schiff Base Derivatives From 4-Chloro-2-Fluoro aniline and its Complexes with Copper (II) and Nickel (II) Ions. American Journal of Chemical and Biochemical Engineering.

- How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables.

- Experimental setup of Differential Scanning Calorimeter. ResearchGate.

- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. International Journal of Scientific Research in Science and Technology.

- The TGA–DSC curves of the synthesized Schiff-base. ResearchGate.

- Nisargandh, M. D., Annapure, S. M., & Bharad, J. V. (2022). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY AND ANTIMICROBIAL STUDY OF ZN (II) METAL COMPLEXES OF DEHYDROACETIC ACID BASED NEW SCHIFF BASES. Journal of Advanced Scientific Research.

- Brill, T. B., & James, K. J. (1999). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews.

- Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks.

- Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.

- The Chemistry of Anthranilic Acid. ResearchGate.

- Shayan, M., et al. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. PubMed.

- Anthranilic acid drying.

- Khajornsak, P., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed.

- What is the mechanism of anthranilic acid synthesis from phthalimide? Quora.

- Rajeshwar, K., & Secco, E. A. (1976). Phase transformation studies on anthranilic acid by thermal analysis, infrared absorption, and X-ray diffraction methods. Canadian Journal of Chemistry.

- The thermal decomposition of benzoic acid. ResearchGate.

- 2-(2-Nitro-ethylideneamino)benzoic Acid. Pharmaffiliates.

- benzoic acid, 2-methoxy-5-nitro-, methyl ester Properties vs Temperature. Chemcasts.

- Benzoic acid, 2-nitro-. NIST WebBook.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anthranilic acid drying [f-granulator.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. etamu.edu [etamu.edu]

- 9. epfl.ch [epfl.ch]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. DSpace [repository.kaust.edu.sa]

Tautomerism in 2-(2-nitroethylideneamino)benzoic Acid

An In-depth Technical Guide to

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena present in 2-(2-nitroethylideneamino)benzoic acid. As a Schiff base derived from anthranilic acid, this molecule presents a complex interplay of imine-enamine, nitro-aci-nitro, and zwitterionic tautomerism, significantly influenced by a strong intramolecular hydrogen bond. We will explore the structural possibilities and delineate the experimental and computational methodologies required for their elucidation. This guide synthesizes theoretical principles with practical, field-proven protocols, offering researchers a robust framework for investigating this and similar molecular systems. The insights provided are critical for professionals in drug development, where tautomeric forms can dictate a compound's biological activity, solubility, and stability.

Foundational Principles: Tautomerism in Complex Schiff Bases

Tautomerism describes the dynamic equilibrium between two or more interconvertible constitutional isomers, most commonly involving the migration of a proton.[1][2] This is not to be confused with resonance, as tautomerism involves the breaking and forming of sigma bonds and a change in atomic positions.[3] In the context of this compound, several tautomeric equilibria are possible and must be considered.

-

Imine-Enamine Tautomerism: This is a common form of tautomerism in Schiff bases where a proton migrates from an α-carbon to the imine nitrogen, shifting the double bond.[4][5] The equilibrium is typically catalyzed by trace amounts of acid or base.[5][6]

-

Nitro-Aci-Nitro Tautomerism: A less common but critical equilibrium for this molecule involves the migration of a proton from the α-carbon adjacent to the nitro group to one of the nitro's oxygen atoms.[7][8] This results in the formation of a nitronic acid (the aci form), which can significantly alter the electronic properties and reactivity of the molecule.[7][8][9]

-

The Influence of Intramolecular Hydrogen Bonding: Schiff bases derived from ortho-substituted anilines, such as anthranilic acid, possess a powerful structural feature: the ability to form a six-membered quasi-ring via an intramolecular hydrogen bond.[10][11][12][13] This interaction can dramatically stabilize specific tautomers, often favoring a zwitterionic or keto-amine-like form where the acidic proton (from the carboxyl group) is transferred to the basic imine nitrogen.[13][14]

The Subject Molecule: Structural Landscape of this compound

The condensation of 2-aminobenzoic acid (anthranilic acid) with nitroacetaldehyde is the logical synthetic route to this compound.[15][16] The resulting structure is a confluence of functionalities that gives rise to a rich tautomeric landscape. We can postulate at least four principal tautomers that exist in equilibrium.

-

Tautomer A (Imine-Nitro): The canonical Schiff base structure.

-

Tautomer B (Zwitterion): Formed by the transfer of the acidic carboxylic proton to the imine nitrogen, stabilized by a strong intramolecular hydrogen bond.

-

Tautomer C (Aci-Nitro): The nitronic acid form, resulting from proton migration from the carbon adjacent to the NO₂ group.

-

Tautomer D (Enamine-Nitro): A less likely form due to the disruption of the aromatic system's conjugation, but still a possibility.

The equilibrium between these forms is the central subject of our investigation.

Caption: Postulated tautomeric equilibria for this compound.

Experimental Elucidation Framework

A multi-faceted experimental approach is required to definitively characterize the tautomeric equilibrium. The combination of NMR and UV-Vis spectroscopy in various solvents, supported by solid-state analysis via X-ray crystallography, provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment, allowing for the identification and quantification of different tautomers coexisting in solution.[17][18] For Schiff bases, the signals for the imine proton (CH=N), any N-H or O-H protons, and the carbons of the C=N bond are particularly diagnostic.[19]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of synthesized this compound in 0.6 mL of a deuterated solvent. A range of solvents should be used to probe solvent effects, for example:

-

Non-polar aprotic: CDCl₃ or Toluene-d₈

-

Polar aprotic: DMSO-d₆

-

Polar protic: Methanol-d₄

-

-